Methyl 2,2-dimethylbutanoate
Overview
Description
Methyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C7H14O2. It is a methyl ester derivative of 2,2-dimethylbutanoic acid. This compound is known for its distinctive fruity odor and is commonly used in the flavor and fragrance industry. It is also utilized in various chemical synthesis processes due to its reactivity and stability.
Scientific Research Applications
Methyl 2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dimethylbutanoate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent in food science.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2,2-dimethylbutanoate is a chemical compound with the molecular formula C7H14O2 The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular or physiological processes .
Biochemical Pathways
Biochemical pathways typically involve a series of chemical reactions occurring within a cell, and the compound’s effect on these pathways would depend on its specific targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular or physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where 2,2-dimethylbutanoic acid and methanol are fed continuously, and the ester is collected as it forms. The use of a catalyst such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 2,2-dimethylbutanoic acid.
Reduction: 2,2-dimethylbutanol.
Substitution: 2,2-dimethylbutanamide.
Comparison with Similar Compounds
Ethyl 2,2-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2,2-dimethylpropanoate: Similar ester but with a shorter carbon chain.
Methyl 3,3-dimethylbutanoate: Similar ester but with a different position of the methyl groups.
Uniqueness: Methyl 2,2-dimethylbutanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity, stability, and distinctive odor make it valuable in various applications, particularly in the flavor and fragrance industry.
Properties
IUPAC Name |
methyl 2,2-dimethylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXQNDUQCTKSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009141 | |
Record name | Methyl 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9008-29-1, 813-67-2 | |
Record name | Methyl 2,2-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,2-dimethylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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